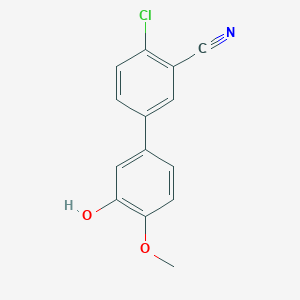

5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol

CAS No.: 1261896-86-9

Cat. No.: VC11769058

Molecular Formula: C14H10ClNO2

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261896-86-9 |

|---|---|

| Molecular Formula | C14H10ClNO2 |

| Molecular Weight | 259.69 g/mol |

| IUPAC Name | 2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzonitrile |

| Standard InChI | InChI=1S/C14H10ClNO2/c1-18-14-5-3-10(7-13(14)17)9-2-4-12(15)11(6-9)8-16/h2-7,17H,1H3 |

| Standard InChI Key | IOGQQTWQCFIBSS-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C#N)O |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C#N)O |

Introduction

5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol is an organic compound featuring a unique combination of functional groups: a chloro group, a cyano group, and a methoxy group attached to a phenyl ring. This compound has attracted attention in medicinal chemistry, materials science, and synthetic chemistry due to its versatile chemical properties and potential applications in various fields.

Synthesis

The synthesis of 5-(4-Chloro-3-cyanophenyl)-2-methoxyphenol typically involves multi-step reactions:

-

Nitration: Starting with 4-chloro-3-nitrobenzene, nitration introduces the nitro group.

-

Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder in hydrochloric acid.

-

Diazotization: The amino group is converted to a diazonium salt with sodium nitrite and hydrochloric acid.

-

Sandmeyer Reaction: Copper(I) cyanide replaces the diazonium group with a cyano group.

-

Methoxylation: The phenol functionality is introduced using methanol and sodium hydroxide.

Reaction Conditions:

-

Temperature: Controlled at low levels during diazotization (0–5°C).

-

Catalysts: Copper(I) cyanide for Sandmeyer reaction.

-

Solvents: Methanol for methoxylation.

Chemical Reactivity

The compound exhibits diverse reactivity due to its functional groups:

-

Oxidation: Can be oxidized to quinones or other derivatives using agents like potassium permanganate.

-

Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.

-

Substitution: The chloro group undergoes nucleophilic substitution with reagents such as thiols or amines.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Lithium aluminum hydride | Amino derivatives |

| Substitution | Sodium methoxide or thiolate | Substituted phenols |

Applications

Medicinal Chemistry:

-

Used as an intermediate in synthesizing pharmaceuticals with potential antidepressant or anticancer properties.

Material Science:

-

Incorporated into advanced polymers and dyes due to its stability and reactivity.

Biological Studies:

-

Serves as a probe in enzyme activity assays and protein interaction studies.

Biological Activity

The compound demonstrates promising biological activities, including:

-

Enzyme Inhibition: Binds to active sites of enzymes, potentially blocking their activity.

-

Receptor Modulation: Interacts with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid | Shares chloro and cyano groups | Contains hydroxynicotinic acid instead of methoxyphenol |

| 5-(4-Chloro-3-cyanophenyl)-2-cyanophenol | Shares chloro and cyano groups | Contains cyanophenol instead of methoxyphenol |

The methoxyphenol moiety enhances solubility and stability compared to its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume